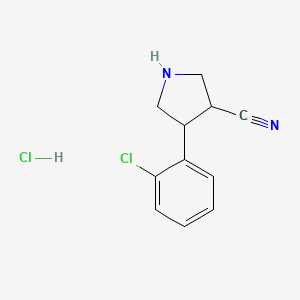

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride

Description

Historical Context and Development

The development of pyrrolidine derivatives has evolved significantly since the early recognition of their biological importance in natural products and pharmaceutical compounds. Pyrrolidine, also known as tetrahydropyrrole, represents one of the most important heterocyclic compounds containing five-membered nitrogen atoms and serves as the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. The historical significance of pyrrolidine derivatives extends back to their discovery in natural alkaloids, where they were first recognized for their diverse biological activities.

The systematic exploration of pyrrolidine derivatives gained momentum during the mid-20th century when researchers began to understand the relationship between structural modifications and biological activity. Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates. The emergence of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride represents a more recent advancement in this field, reflecting the continued interest in developing novel pyrrolidine derivatives with enhanced properties.

The synthetic strategies for pyrrolidine derivatives have evolved from simple cyclization reactions to sophisticated methodologies involving metal-catalyzed reactions, microwave-assisted organic synthesis, and green chemistry approaches. The development of this particular compound demonstrates the application of modern synthetic techniques to create complex pyrrolidine derivatives with specific functional group arrangements that enhance their potential biological activity.

Position within Pyrrolidine Derivative Classification

This compound occupies a distinctive position within the broader classification of pyrrolidine derivatives. The compound belongs to the class of substituted pyrrolidines that feature both aromatic and nitrile substituents, placing it among the more structurally complex members of this family. The presence of the 2-chlorophenyl group at the 4-position of the pyrrolidine ring distinguishes it from simpler pyrrolidine derivatives and positions it within the subclass of aryl-substituted pyrrolidines.

Within the comprehensive classification system of pyrrolidine derivatives, this compound can be categorized as follows: it represents a member of the pyrrolidine-3-carbonitrile subfamily, which is characterized by the presence of a nitrile functional group at the 3-position of the pyrrolidine ring. The additional chlorophenyl substitution further refines its classification to the aryl-pyrrolidine-carbonitrile category. This structural arrangement is particularly significant because it combines the biological activity potential of the pyrrolidine core with the enhanced lipophilicity and receptor binding characteristics imparted by the chlorinated aromatic system.

The systematic classification of this compound also considers its salt form, as the hydrochloride derivative represents a common approach to enhance the pharmacological properties of nitrogen-containing heterocycles. This salt formation strategy is frequently employed in medicinal chemistry to improve solubility, stability, and bioavailability of pyrrolidine derivatives, positioning this compound among the pharmaceutically optimized members of its class.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design. Nitrogen-containing heterocycles have been recognized for their therapeutic potential, and pyrrolidine derivatives specifically have demonstrated diverse therapeutic applications including antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents.

The compound's structural features exemplify several key principles in heterocyclic chemistry. The pyrrolidine ring provides a conformationally flexible yet sterically defined scaffold that can accommodate various substituents while maintaining favorable pharmacokinetic properties. The incorporation of the chlorophenyl group introduces aromatic character and potential for π-π stacking interactions, which are crucial for molecular recognition processes. The nitrile functional group adds polarity and hydrogen bond accepting capability, enhancing the compound's potential for specific molecular interactions.

Recent insights about pyrrolidine core skeletons in pharmacology have highlighted their importance in drug discovery and development. The versatility of the pyrrolidine scaffold allows for extensive structural modifications, as demonstrated by this compound, which incorporates multiple functional elements to achieve desired biological activity profiles. The strategic placement of substituents on the pyrrolidine ring, as seen in this compound, represents sophisticated molecular design aimed at optimizing both pharmacological activity and physicochemical properties.

The compound also demonstrates the evolution of heterocyclic chemistry toward more complex, multifunctional molecules that can address specific therapeutic targets while maintaining favorable drug-like properties. This approach reflects the modern understanding that effective pharmaceutical compounds often require careful balance of multiple structural features to achieve optimal performance.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name reflects the pyrrolidine core structure with specific positional descriptors for the substituents: the chlorophenyl group at position 4 and the carbonitrile group at position 3 of the pyrrolidine ring. The hydrochloride designation indicates the salt form of the compound.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ |

| Molecular Weight | 243.13 g/mol |

| Chemical Abstracts Service Number | 2097936-45-1 |

| International Union of Pure and Applied Chemistry Name | 4-(2-chlorophenyl)pyrrolidine-3-carbonitrile;hydrochloride |

The molecular formula C₁₁H₁₂Cl₂N₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of 243.13 grams per mole reflects the combined mass of the organic base and the hydrochloride salt. The Chemical Abstracts Service registry number 2097936-45-1 provides a unique identifier for this specific compound in chemical databases and literature.

Table 2: Structural Classification Parameters

| Classification Category | Description |

|---|---|

| Heterocycle Type | Five-membered nitrogen-containing ring |

| Substitution Pattern | 3-carbonitrile, 4-(2-chlorophenyl) |

| Functional Groups | Nitrile, chlorinated aromatic, secondary amine |

| Salt Form | Hydrochloride |

| Stereochemical Considerations | Potential for stereoisomerism at positions 3 and 4 |

The compound's identification parameters also include its classification as a pyrrolidine derivative with specific functional group arrangements that influence its chemical and biological properties. The presence of the carbonitrile group contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions, while the chlorophenyl substituent affects its lipophilicity and potential for aromatic interactions.

Properties

IUPAC Name |

4-(2-chlorophenyl)pyrrolidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13;/h1-4,8,10,14H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVZRCZZTBYYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrrolidine-3-carbonitrile Core

- The pyrrolidine-3-carbonitrile scaffold can be prepared by cyclization reactions involving appropriate amino nitrile precursors.

- Typical methods involve reaction of amino acids or their derivatives with halogenated reagents to form the pyrrolidine ring with a nitrile substituent.

- Temperature control (0–50°C) and inert atmosphere (nitrogen) are often employed to prevent side reactions.

Introduction of the 2-Chlorophenyl Group

- The 2-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

- Chloroacetyl chloride is commonly used as a reagent to introduce the chlorophenyl moiety through acylation of the pyrrolidine intermediate.

- High-boiling polar solvents such as N,N-dimethylformamide or N,N-dimethylacetamide are preferred to enhance reaction efficiency.

One-Pot and Telescopic Processes

- Industrially, one-pot processes have been developed to streamline synthesis, combining multiple steps without isolating intermediates.

- For example, the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can be prepared and directly reacted with amines such as 3-amino-1-adamantanol in the presence of bases like potassium carbonate and potassium iodide.

- This telescopic approach reduces purification steps and improves overall yield.

Reaction Quenching and Extraction

- The reaction is typically quenched by adding water and a base (e.g., potassium carbonate, sodium bicarbonate, or tertiary amines) to neutralize acids and precipitate salts.

- Extraction with organic solvents such as dichloromethane is performed to isolate the desired product.

- The organic phase is concentrated under reduced pressure to obtain the crude product.

Formation of Hydrochloride Salt

- The free base form of 4-(2-chlorophenyl)pyrrolidine-3-carbonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Amino nitrile precursor, cyclization conditions | Temperature: 0–50°C, inert atmosphere |

| Acylation with chloroacetyl chloride | Chloroacetyl chloride, DMF or DMAc solvent, nitrogen atmosphere | Temperature: 0–5°C during addition, then 20°C for reaction |

| Reaction quenching | Water, base (K2CO3, NaHCO3, NH3, or tertiary amine) | Controls pH, precipitates salts |

| Extraction | Dichloromethane | Multiple washes to purify |

| Salt formation | HCl treatment | Produces hydrochloride salt |

Research Findings and Industrial Relevance

- The one-pot process for preparing the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and subsequent reaction to form derivatives like Vildagliptin demonstrates the scalability and efficiency of these methods.

- Use of high-boiling polar solvents and controlled temperature conditions improves yields and optical purity.

- Potassium iodide acts as a catalyst to enhance nucleophilic substitution rates.

- The telescopic process avoids isolation of intermediates, reducing waste and cost, which is advantageous for industrial pharmaceutical production.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core scaffold synthesis | Cyclization of amino nitriles |

| Substituent introduction | Acylation with chloroacetyl chloride |

| Solvents used | N,N-dimethylformamide, N,N-dimethylacetamide |

| Catalysts/bases | Potassium carbonate, potassium iodide |

| Reaction atmosphere | Nitrogen inert atmosphere |

| Temperature control | 0–50°C depending on step |

| Workup | Quenching with water/base, extraction with dichloromethane |

| Final form | Hydrochloride salt for stability |

| Process type | One-pot, telescopic for industrial scale |

Chemical Reactions Analysis

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the 2-chlorophenyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The presence of the pyrrolidine ring and the carbonitrile functional group enhances its potential as a candidate for drug development.

- GABAergic Activity : Preliminary studies indicate that 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride acts as a GABAergic prodrug, potentially enhancing GABA (gamma-aminobutyric acid) activity in the brain. This mechanism suggests therapeutic benefits for anxiety disorders and epilepsy by modulating neurotransmission.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been studied for its inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism and insulin secretion. This inhibition may have implications for treating type 2 diabetes and obesity by prolonging the action of GLP-1 (glucagon-like peptide-1), which regulates blood glucose levels .

Biochemical Research

In biochemical studies, this compound is valuable for exploring receptor interactions and enzyme activities. Its ability to enhance GABA receptor activity provides insights into biological mechanisms relevant to various therapeutic targets.

- Enzyme Activity Studies : The compound's interactions with various enzymes can elucidate pathways involved in disease mechanisms, particularly those related to neurodegenerative conditions.

Analytical Chemistry

This compound serves as a reference standard in analytical methods, ensuring the accuracy and reliability of drug testing results. Its well-defined chemical properties make it suitable for use in chromatography and mass spectrometry.

- Quality Control : In pharmaceutical development, maintaining quality control through reliable reference standards is crucial. The use of this compound helps in validating analytical methods used for drug formulation .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance material properties. Its chemical structure allows for modifications that can lead to advanced materials with specific functionalities.

- Polymer Applications : The incorporation of this compound into polymers can improve mechanical strength or introduce specific chemical reactivity, making it useful in creating specialized materials for industrial applications .

Agrochemical Formulations

Research has explored the potential use of this compound in developing agrochemicals. Its properties may contribute to more effective pest control solutions.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-3-carbonitrile Hydrochloride (BD226095)

- Structure : Lacks the 2-chlorophenyl group at the pyrrolidine 4-position.

- Key Differences : The absence of the aromatic chlorophenyl substituent reduces lipophilicity and may limit interactions with hydrophobic binding pockets in biological targets.

- Applications : Primarily used as a synthetic intermediate for more complex heterocycles .

(S)-2-(4-Bromophenyl)pyrrolidine (BD226098)

- Structure : Features a 4-bromophenyl group instead of 2-chlorophenyl.

- Applications : Investigated in chiral catalysis and as a precursor for neuroactive compounds .

Otenabant Hydrochloride (CAS-686347-12-6)

- Structure: Contains a piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a purine-based substituent and an ethylamino group.

- Key Differences: The expanded ring size and purine moiety enable interactions with cannabinoid receptors (CB1), making it a clinical candidate for obesity treatment.

- Applications : Developed by Pfizer as CP-945,598 for obesity management, though discontinued due to adverse effects .

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: A dihydropyridine core with ester and aminomethyl substituents.

- Key Differences : The 1,4-dihydropyridine ring confers redox activity, making it relevant as a calcium channel modulator or impurity in antihypertensive drugs.

- Applications : Process-related impurity in pharmaceuticals like nifedipine analogs .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison

Key Observations:

- Ring Size : Pyrrolidine derivatives (5-membered) exhibit greater conformational rigidity than piperidines (6-membered), influencing target selectivity .

- Substituent Effects : Chlorophenyl groups enhance lipophilicity and receptor binding, while bromophenyl groups may improve halogen bonding .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrrolidine compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group enhances the compound's interaction with bacterial targets.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2-Chlorophenyl)pyrrolidine | E. coli | 31.25 µg/mL |

| Pyrrolidine derivative A | S. aureus | 15.62 µg/mL |

| Pyrrolidine derivative B | A. baumannii | 62.50 µg/mL |

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro models, particularly against lung adenocarcinoma cells (A549).

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against A549 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Table 2: Anticancer Activity Assessment

| Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | - |

| 50 | 60 | - |

| 100 | 30 | ~40 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Cell Cycle Regulation : Studies suggest that it can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through intrinsic pathways.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves cyclization reactions or multicomponent strategies. Key parameters include solvent selection (e.g., dichloromethane for intermediates, as in ), temperature control, and catalyst choice. To optimize conditions, use a statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical variables (e.g., molar ratios, reaction time) and their interactions . Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict feasible pathways and reduce experimental iterations . Post-synthesis, purity verification via HPLC (≥99%) and crystallization (e.g., using ethanol/water mixtures) is essential, as highlighted in analogous protocols .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical outcomes?

Answer: Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and 2D spectra (e.g., COSY, NOESY) to confirm substituent positions on the pyrrolidine ring and chlorophenyl group.

- X-ray crystallography : Resolve the crystal structure to verify bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding patterns, as in and ).

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for chloride adducts).

For ambiguous results, computational validation (e.g., DFT-based NMR chemical shift prediction) can resolve discrepancies .

Q. What safety protocols are critical during handling and disposal of this compound?

Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H300-H313 codes in ). Avoid ignition sources (P210) and ensure proper ventilation .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents (P401-P422) .

- Waste disposal : Segregate organic waste and collaborate with certified waste management services for incineration or neutralization (e.g., acid-base treatment for nitriles) .

Advanced Research Questions

Q. How can computational modeling improve reaction design and mechanistic understanding for derivatives of this compound?

Answer:

- Reaction path search : Tools like GRRM or Gaussian-based calculations map potential energy surfaces to identify intermediates and transition states (e.g., ICReDD’s approach in ).

- Machine learning : Train models on existing reaction datasets to predict regioselectivity or side products. For example, analyze substituent effects on pyrrolidine ring stability using Hammett parameters .

- Solvent effects : Simulate solvation dynamics (e.g., COSMO-RS) to optimize solvent polarity for cyclization steps .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Answer:

- Root-cause analysis : Use LC-MS or GC-MS to detect trace byproducts. Compare with computational predictions (e.g., whether a competing reaction pathway exists) .

- Replicate under controlled conditions : Isolate variables (e.g., moisture levels, catalyst purity) using DoE principles .

- Cross-validate characterization : For crystallographic vs. spectroscopic discrepancies, re-examine sample preparation (e.g., polymorphism in ) or refine diffraction data .

Q. What interdisciplinary approaches can enhance the study of this compound’s biological or materials science applications?

Answer:

- Biological assays : Screen for antimicrobial activity using protocols akin to ’s zoospore studies. Optimize solubility via salt formation (e.g., hydrochloride salt) or co-crystallization.

- Materials science : Investigate its potential as a ligand in metal-organic frameworks (MOFs) by analyzing coordination sites (e.g., nitrile and pyrrolidine groups) .

- Environmental impact : Assess biodegradability using OECD guidelines or computational toxicity models (e.g., ECOSAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.